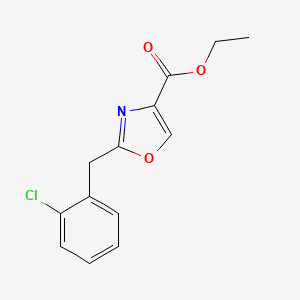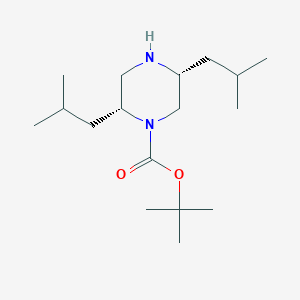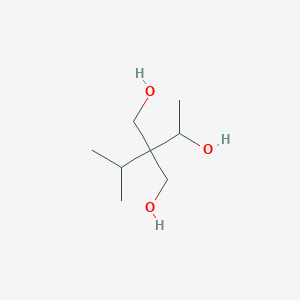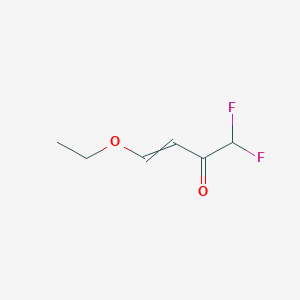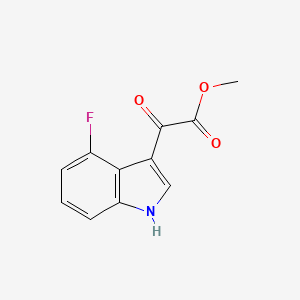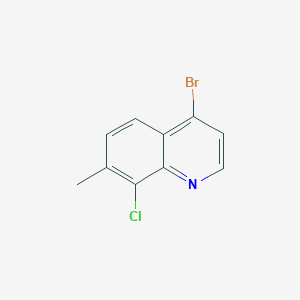
4-Bromo-8-chloro-7-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-8-chloro-7-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H7BrClN. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The presence of bromine, chlorine, and methyl groups on the quinoline ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-chloro-7-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-8-chloro-7-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids.
Major Products:
- Substituted quinolines
- Quinoline N-oxides
- Dihydroquinolines
- Biaryl compounds
Scientific Research Applications
4-Bromo-8-chloro-7-methylquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 4-Bromo-8-chloro-7-methylquinoline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or disrupt DNA replication in microbial cells, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 4-Bromo-7-chloro-8-methylquinoline
- 4-Chloro-8-methylquinoline
- 7-Bromo-4-chloro-8-methylquinoline
- 4-Bromo-7-methylquinoline
Comparison: 4-Bromo-8-chloro-7-methylquinoline stands out due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and biological activity compared to its analogs. The combination of these halogens with the methyl group on the quinoline ring provides a unique set of chemical properties that can be leveraged in various applications .
Properties
Molecular Formula |
C10H7BrClN |
|---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
4-bromo-8-chloro-7-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-3-7-8(11)4-5-13-10(7)9(6)12/h2-5H,1H3 |
InChI Key |
OBNTTXAFANYYAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC=CC(=C2C=C1)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



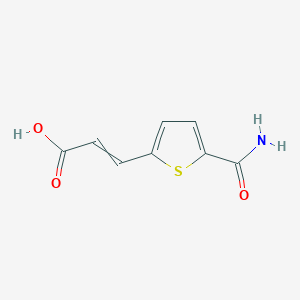
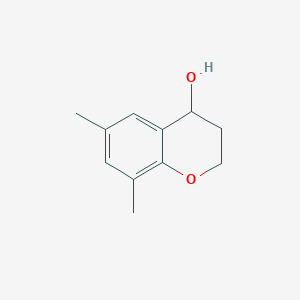


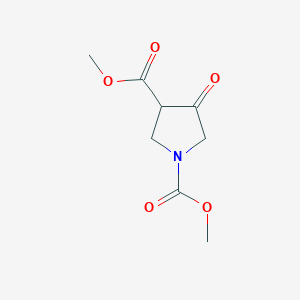
![1-[2-(Trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11722080.png)

